5-(Difluoromethyl)oxolan-3-one
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Overview
Description
5-(Difluoromethyl)oxolan-3-one: is a cyclic organic compound characterized by the presence of a difluoromethyl group attached to an oxolan-3-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of oxolan-3-one using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)oxolan-3-one may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)oxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxolan-3-one ring to other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: This can enhance the stability and bioavailability of pharmaceuticals .
Biology: In biological research, the compound is used to study the effects of difluoromethyl groups on biological activity and molecular interactions. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: Its unique structural features can be exploited to design novel therapeutic agents with improved pharmacokinetic properties .
Industry: In the industrial sector, 5-(Difluoromethyl)oxolan-3-one is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)oxolan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Oxolan-3-one: A precursor to 5-(Difluoromethyl)oxolan-3-one, lacking the difluoromethyl group.
Tetrahydrofuran-3-one: Another cyclic compound with similar structural features but different functional groups.
Dihydrofuran-3-one: A related compound with a different degree of saturation in the ring structure.
Uniqueness: this compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
2355577-36-3 |
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Molecular Formula |
C5H6F2O2 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
5-(difluoromethyl)oxolan-3-one |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)4-1-3(8)2-9-4/h4-5H,1-2H2 |
InChI Key |
RCGHQRCZNKRTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC1=O)C(F)F |
Origin of Product |
United States |
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